1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

描述

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

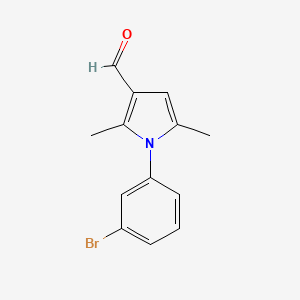

The compound’s IUPAC name, 1-(3-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde , reflects its core pyrrole ring substituted with a 3-bromophenyl group at position 1, methyl groups at positions 2 and 5, and a carbaldehyde moiety at position 3. Its molecular formula is C₁₃H₁₂BrNO , with a molecular weight of 278.14 g/mol . The structure comprises:

- Pyrrole ring : A five-membered aromatic heterocycle with one nitrogen atom.

- Substituents :

- 3-Bromophenyl group : A bromine atom attached to the phenyl ring at the meta position.

- Methyl groups : At pyrrole positions 2 and 5.

- Carbaldehyde : A formyl (-CHO) group at pyrrole position 3.

| Component | Position | Functional Group |

|---|---|---|

| Pyrrole ring | Core | Aromatic N-heterocycle |

| 3-Bromophenyl group | 1 | Brominated aromatic |

| Methyl groups | 2, 5 | Aliphatic substituents |

| Carbaldehyde | 3 | Aldehyde (-CHO) |

The SMILES notation CC1=CC(=C(N1C2=CC(=CC=C2)Br)C)C=O encodes the compound’s connectivity, highlighting the pyrrole ring’s methyl and aldehyde substituents.

Crystallographic Studies and X-ray Diffraction Data

While specific X-ray diffraction (XRD) data for this compound are not reported in available literature, pyrrole derivatives often exhibit planar structures due to aromatic stabilization. The presence of bulky substituents (e.g., bromophenyl) may induce steric strain, potentially altering crystal packing.

Key considerations for future XRD analysis :

- Unit-cell parameters : Determination of lattice constants (a, b, c) to assess molecular packing.

- Hydrogen bonding : Potential interactions between the aldehyde group and nearby atoms.

- Steric effects : Impact of the 3-bromophenyl group on crystal symmetry.

XRD techniques, such as powder diffraction or single-crystal analysis, would resolve these questions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR provides critical insights into proton environments:

- Aromatic protons : Signals for the bromophenyl ring (~6.5–7.5 ppm) and pyrrole ring (~6.0–7.0 ppm).

- Methyl groups : Singlet at ~2.3 ppm (2,5-dimethyl).

- Carbaldehyde proton : Sharp singlet at ~9.8 ppm (aldehyde -CHO).

| Proton Environment | Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Pyrrole aromatic protons | 6.0–7.0 | Multiplet |

| Bromophenyl aromatic protons | 6.5–7.5 | Multiplet |

| 2,5-Dimethyl (CH₃) | ~2.3 | Singlet |

| Carbaldehyde (CHO) | ~9.8 | Singlet |

¹³C NMR would further elucidate carbon environments, including the carbonyl carbon (~190 ppm) and brominated aromatic carbons (~120–130 ppm).

Infrared (IR) and Raman Spectroscopy

IR spectroscopy identifies functional groups:

- Carbonyl stretch : Strong absorption at ~1700 cm⁻¹ (C=O).

- C-H stretches : Aliphatic C-H (2800–3000 cm⁻¹) and aromatic C-H (~3000–3100 cm⁻¹).

- C-Br stretch : ~500–600 cm⁻¹ (not always distinguishable from other modes).

Raman spectroscopy complements IR by detecting symmetric vibrations, such as the pyrrole ring’s in-plane bending (~600–800 cm⁻¹).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) MS fragmentation likely follows:

- Molecular ion : Peak at m/z 278 (C₁₃H₁₂BrNO⁺).

- Key fragments :

- Loss of Br: m/z 199 (C₁₀H₁₁NO⁺).

- Cleavage of the aldehyde group: m/z 250 (C₁₂H₁₁BrN⁺).

- Benzylic cleavage: m/z 183 (C₈H₇Br⁺).

| Fragment | m/z | Structural Origin |

|---|---|---|

| Molecular ion | 278 | Intact molecule |

| [M-Br]⁺ | 199 | Loss of bromine atom |

| [M-CHO]⁺ | 250 | Loss of aldehyde group |

| Bromophenyl fragment | 183 | C₈H₇Br⁺ (bromophenyl moiety) |

属性

IUPAC Name |

1-(3-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-6-11(8-16)10(2)15(9)13-5-3-4-12(14)7-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMZIVDXKFJSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396662 | |

| Record name | 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812642-64-1 | |

| Record name | 1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=812642-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Pyrrole Ring Construction and Bromophenyl Substitution

The pyrrole ring is commonly synthesized via condensation reactions involving α-bromoacetophenone derivatives and β-dicarbonyl compounds or nitriles, followed by cyclization. For example, a related method for pyrrole-3-carbaldehyde derivatives involves:

- Substitution reaction between α-bromoacetophenone (bearing a halogen substituent such as bromine at the 3-position of the phenyl ring) and a β-keto nitrile (e.g., 3-oxo-propionitrile) under alkaline catalysis.

- This step yields an intermediate 4-(3-bromophenyl)-2-formyl-4-oxo-butyronitrile.

Cyclization to Pyrrole-3-carbaldehyde

- The intermediate undergoes hydrogenation cyclization catalyzed by palladium on carbon (Pd-C) and an acidic molecular sieve (HZSM-5) in an organic solvent such as 1,4-dioxane.

- The reaction is typically conducted at 60–90 °C under a hydrogen atmosphere for 15–20 hours.

- Post-reaction workup includes filtration to remove catalysts, aqueous washing, cooling to induce crystallization, and drying to isolate the pyrrole-3-carbaldehyde product.

This method is adapted from a closely related synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde and is applicable to the bromophenyl analogue with appropriate substitution.

Formylation at the 3-Position

- The aldehyde group at the 3-position of the pyrrole ring is typically introduced via Vilsmeier-Haack formylation.

- This involves treating the pyrrole derivative with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- The reaction proceeds under controlled temperature to avoid overreaction or polymerization.

- The formylated product is purified by recrystallization or chromatography.

Representative Reaction Conditions and Yields

Research Findings and Optimization Notes

- The two-step substitution and cyclization method offers a short synthetic route with high yield and purity, suitable for scale-up and industrial production.

- Use of Pd-C and HZSM-5 catalysts provides efficient hydrogenation and cyclization with minimal side reactions.

- Choice of solvent is critical: ethyl acetate is preferred for substitution, while 1,4-dioxane is optimal for cyclization.

- Post-reaction crystallization at low temperatures (0–10 °C) enhances product purity and yield.

- The presence of bromine on the phenyl ring requires careful control of reaction conditions to prevent debromination or side reactions.

- The formylation step must be carefully controlled to avoid over-formylation or polymerization of the pyrrole ring.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents & Catalysts | Conditions | Outcome |

|---|---|---|---|

| Substitution Reaction | 3-bromo-α-bromoacetophenone, 3-oxo-propionitrile, K2CO3 | 40–60 °C, 3–6 h, ethyl acetate | Intermediate with formyl and keto groups |

| Hydrogenation Cyclization | Pd-C (10%), HZSM-5, 1,4-dioxane, H2 (1 atm) | 80 °C, 15–20 h | Pyrrole ring formation with aldehyde |

| Methylation (optional) | Methyl iodide, base | Room temp to reflux | 2,5-dimethyl substitution |

| Formylation (Vilsmeier-Haack) | POCl3, DMF | 0–30 °C, 1–3 h | Introduction of carbaldehyde group |

化学反应分析

Types of Reactions: 1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

作用机制

The mechanism by which 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Chemical Reactivity: The presence of the bromine atom and the aldehyde group allows for versatile chemical transformations, making it a valuable building block in organic synthesis.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen vs. Hydroxy Substituents

- 1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: Not provided): Molecular formula: C₁₃H₁₃NO₂; molecular weight: 215.25 g/mol . However, this compound is listed as discontinued, suggesting challenges in synthesis or stability .

Positional Isomerism of Bromine

- 1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 662154-13-4): Molecular formula: C₁₃H₁₂BrNO; identical to the target compound but with bromine at the 2-position. Steric hindrance near the pyrrole core may alter reactivity in cross-coupling reactions .

- 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: Not listed): Expected molecular formula: C₁₃H₁₂BrNO. Para-substitution may enhance symmetry and crystallinity compared to meta-substituted analogs .

Extended Aromatic Systems

- 1-(4-Bromonaphthalen-1-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 347331-95-7): Molecular formula: C₁₇H₁₄BrNO; molecular weight: 328.2 g/mol .

Aryl Group Modifications

- 1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 328028-87-1): Molecular formula: C₁₅H₁₅NO; molecular weight: 225.29 g/mol . Replacement of bromine with methyl groups reduces halogen-specific interactions (e.g., halogen bonding) but increases hydrophobicity .

Data Table: Key Properties of Comparative Compounds

生物活性

1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 812642-64-1) is a pyrrole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by a pyrrole ring substituted with a bromophenyl group and two methyl groups. The molecular formula is C13H12BrN and the structure can be represented as follows:

Pyrrole derivatives, including this compound, exhibit their biological activity through various mechanisms:

- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Antifungal Activity : Similar to its antibacterial properties, it may interfere with fungal cell wall synthesis or function.

- Anticancer Properties : Some studies suggest that pyrrole derivatives can induce apoptosis in cancer cells by triggering specific signaling pathways involved in cell death.

Antibacterial Activity

Recent studies have evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | MDPI |

| Escherichia coli | 25.0 | MDPI |

| Pseudomonas aeruginosa | 20.0 | Labshake |

These findings indicate a moderate antibacterial effect, particularly against Staphylococcus aureus.

Antifungal Activity

In vitro assays have demonstrated antifungal activity against Candida species. The compound exhibited an MIC of 15 µg/mL against Candida albicans.

Anticancer Activity

The compound's potential as an anticancer agent was explored in several cell lines:

- HeLa Cells : Induced apoptosis at concentrations above 10 µM.

- MCF-7 Cells : Showed significant reduction in cell viability at higher concentrations (>20 µM).

Case Studies

Several case studies have reported on the therapeutic applications of pyrrole derivatives:

- Case Study on Staphylococcus aureus Infections : A clinical trial investigated the use of pyrrole derivatives in treating skin infections caused by Staphylococcus aureus. Results indicated a significant reduction in infection severity when combined with standard antibiotics.

- Cancer Treatment Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in increased apoptosis markers compared to control groups.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。